![molecular formula C13H23N3O2 B2419524 Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-98-9](/img/structure/B2419524.png)
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant importance in scientific research. EPMC is a pyrazole derivative that has been synthesized through various methods, including the Mannich reaction and the Biginelli reaction. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is relatively easy to synthesize and has a high yield. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is also stable under various conditions and can be stored for long periods. However, Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is relatively insoluble in water, which can limit its use in aqueous-based experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate also has a relatively short half-life, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the study of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. One future direction is to further investigate the mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. Another future direction is to explore the potential of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, future studies could focus on optimizing the synthesis of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate and developing more efficient methods for its production.
合成法
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through various methods, including the Mannich reaction and the Biginelli reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. In the case of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, the amine used is ethyl(propyl)amine, the aldehyde is formaldehyde, and the ketone is ethyl pyruvate. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through the Biginelli reaction by using ethyl acetoacetate, urea, and ethyl(propyl)amine.
科学的研究の応用
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
特性
IUPAC Name |
ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-8-16(6-2)10-12-11(9-15(4)14-12)13(17)18-7-3/h9H,5-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPPBZRJLPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)
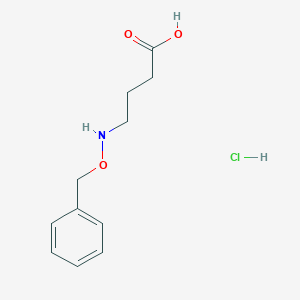
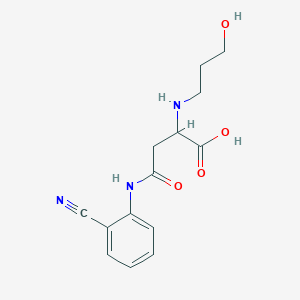
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
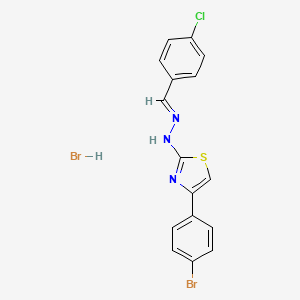
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)
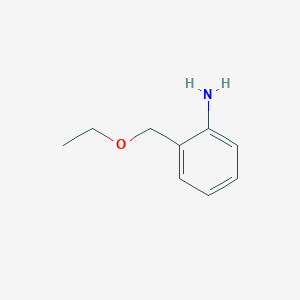
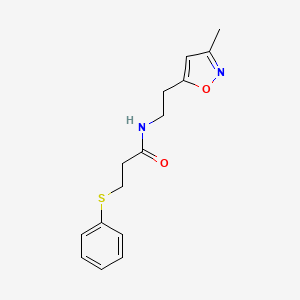
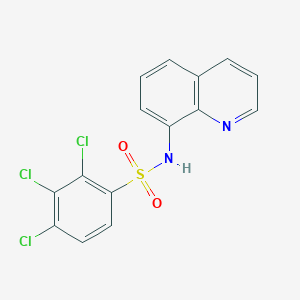
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
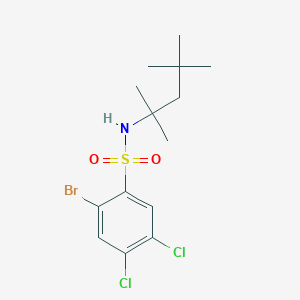
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)